Cyanidin 3-rutinoside

Übersicht

Beschreibung

Cyanidin 3-rutinoside is an anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanidin 3-rutinoside can be synthesized through various methods. One common approach involves the extraction from natural sources such as fruits. For instance, ultrasound-assisted extraction from litchi fruit pericarp has been optimized to yield high amounts of cyanidin 3-O-rutinoside. The optimal conditions include 240 W of ultrasonic power, 34.5 minutes of ultrasonic time, and 54.1% ethanol concentration .

Industrial Production Methods: Industrial production often involves large-scale extraction from plant materials. The process typically includes maceration, filtration, and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Antioxidant Reactions and Free Radical Scavenging

C3R exhibits potent antioxidant activity through direct free radical neutralization. In vitro studies demonstrate:

-

ROS Scavenging : At 0.25–1 mM, C3R reduces hydroxyl radicals (p < 0.05) and superoxide anions generated during glycation reactions .

-

Oxidative DNA Protection : C3R (0.5–1 mM) prevents Cu²⁺-induced DNA strand breaks by 20–30% in lysine-MG systems .

Mechanism : The polyphenolic structure donates hydrogen atoms or electrons to stabilize reactive oxygen species (ROS) .

Glycation Inhibition and Carbonyl Trapping

C3R inhibits advanced glycation end-product (AGE) formation by trapping reactive carbonyl species like methylglyoxal (MG):

-

MG Trapping : C3R binds MG in a time- and concentration-dependent manner (p < 0.001), reducing fluorescent AGEs by 40–60% at 1 mM .

-

Thiol Group Preservation : Prevents depletion of protein thiol groups in bovine serum albumin during glycation .

Pancreatic Lipase Inhibition

C3R acts as a mixed-type competitive inhibitor of pancreatic lipase:

| Parameter | Value |

|---|---|

| IC₅₀ | 59.4 ± 1.41 μM |

| Inhibition Type | Mixed competitive |

| Substrate Affinity | Reduced by 18% at 1 mM |

Cholesterol Esterase Inhibition

Degradation Pathways

C3R degradation occurs via competition with quinones:

-

Enzymatic Oxidation : Litchi pericarp polyphenol oxidase (PPO) converts (–)-epicatechin to o-quinone .

-

Competitive Degradation : C3R and (–)-epicatechin compete for o-quinone, leading to C3R degradation and epicatechin regeneration .

-

Kinetic Influence : Degradation rates depend on concentrations of both C3R and epicatechin .

Apoptosis Induction via ROS Signaling

In leukemia cells (HL-60), C3R induces apoptosis through ROS-mediated pathways:

-

ROS Accumulation : Increases intracellular peroxides by 2-fold at 50 μM .

-

MAPK Activation : Triggers p38 and JNK phosphorylation, activating the mitochondrial apoptosis pathway via Bim upregulation .

-

Selectivity : No cytotoxicity observed in normal peripheral blood mononuclear cells .

Protein Interactions

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Cyanidin 3-rutinoside has shown promising effects in cancer therapy, particularly in leukemia and lung cancer.

- Leukemia Therapy : Research indicates that this compound induces apoptosis in HL-60 leukemia cells in a dose- and time-dependent manner. This effect is mediated through reactive oxygen species (ROS) accumulation and activation of specific pathways (p38 MAPK and JNK) that lead to cell death. Notably, this compound does not exhibit cytotoxic effects on normal human peripheral blood mononuclear cells, highlighting its selective action against cancer cells .

- Lung Cancer Inhibition : In vitro studies have demonstrated that this compound inhibits the migration and invasion of human lung cancer cells by modulating the expression of matrix metalloproteinases and other related proteins involved in cancer metastasis .

Diabetes Management

This compound has been studied for its potential role in managing diabetes through its effects on insulin secretion.

- Insulin Secretion : A study revealed that this compound stimulates insulin secretion from pancreatic β-cells by enhancing intracellular calcium signaling. The compound activates voltage-dependent calcium channels and the phospholipase C-inositol trisphosphate pathway, leading to increased insulin release without affecting cell viability . This mechanism provides insights into how anthocyanins may help improve hyperglycemia in diabetic patients.

Lipid Metabolism

The compound also exhibits lipid-lowering properties, making it a candidate for managing hyperlipidemia.

- Inhibition of Lipid Digestion : this compound acts as a competitive inhibitor of pancreatic lipase, reducing lipid absorption in the intestines. Studies have shown that it significantly decreases cholesterol uptake in Caco-2 cells, which model intestinal absorption . Additionally, it suppresses the expression of Niemann-Pick C1-like 1 protein, further contributing to its lipid-lowering effects.

Bioavailability Studies

Understanding the bioavailability of this compound is crucial for its application in functional foods and nutraceuticals.

- Predictive Modeling : Recent research has developed methods using near-infrared spectroscopy combined with partial least squares regression to predict the content of this compound in plant materials. This approach enhances the efficiency of determining anthocyanin levels without extensive chemical assays .

Summary Table of Applications

Wirkmechanismus

Cyanidin 3-rutinoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

Anti-cancer Mechanism: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways like NF-κB and MAPK.

Cardiovascular Protection: Lowers lipid levels and inhibits lipid absorption by acting as a mixed-type competitive inhibitor of pancreatic lipase.

Vergleich Mit ähnlichen Verbindungen

Cyanidin 3-rutinoside is similar to other anthocyanins such as cyanidin 3-O-glucoside and delphinidin 3-O-rutinoside. it has unique properties that make it stand out:

Cyanidin 3-O-glucoside: Another major anthocyanin with similar antioxidant and anti-inflammatory properties but differs in its glycosidic linkage.

Delphinidin 3-O-rutinoside: Known for its intense blue color and higher antioxidant capacity compared to cyanidin 3-O-rutinoside.

These compounds share similar biological activities but differ in their chemical structures, which influence their stability, solubility, and bioavailability .

Biologische Aktivität

Cyanidin 3-rutinoside (C3R) is a naturally occurring anthocyanin predominantly found in various fruits and vegetables, particularly in red and purple produce. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. This article explores the biological activity of C3R, supported by data tables, case studies, and detailed research findings.

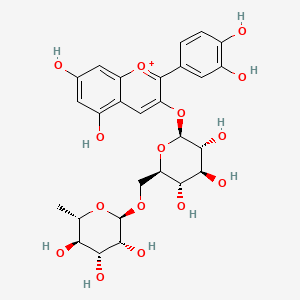

Chemical Structure and Properties

This compound is a glycosylated form of cyanidin, characterized by the presence of a rutinoside moiety at the 3-position. Its chemical structure is represented as follows:

This structure contributes to its solubility in water and its bioavailability in the human body.

Antioxidant Activity

C3R exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress linked to various chronic diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay has been employed to evaluate the antioxidant capacity of C3R:

| Compound | ORAC Value (µmol TE/g) |

|---|---|

| This compound | 18,942 |

| Other phenolics | Varies |

Research indicates that C3R can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Anti-Diabetic Effects

This compound has shown promising effects in managing diabetes through multiple mechanisms:

- Insulin Secretion : A study demonstrated that C3R stimulates insulin secretion from pancreatic β-cells by enhancing intracellular Ca²⁺ signaling. At concentrations of 60 to 300 µM, C3R increased insulin release without affecting cell viability .

- Inhibition of Carbohydrate Absorption : C3R inhibits intestinal α-glucosidase and pancreatic α-amylase, enzymes responsible for carbohydrate digestion. The IC50 values for α-glucosidase were reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Intestinal Maltase | 2,323 ± 14.8 |

| Intestinal Sucrase | 250.2 ± 8.1 |

| Pancreatic Amylase | 24.4 ± 0.1 |

Oral administration of C3R significantly reduced postprandial plasma glucose levels in animal models .

Anti-Cancer Properties

This compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. Research has shown that C3R induces apoptosis in leukemia cells through the activation of p38 MAPK and JNK pathways without increasing reactive oxygen species (ROS) levels in healthy cells . This selectivity suggests potential therapeutic applications in cancer treatment.

Case Study: Leukemia Treatment

A study involving leukemia cell lines demonstrated that treatment with C3R led to significant cell death via mitochondrial pathways mediated by Bim protein activation. Importantly, normal peripheral blood mononuclear cells remained unaffected by C3R treatment .

Anti-Inflammatory Effects

C3R also possesses anti-inflammatory properties that may contribute to its therapeutic benefits. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31)/p+1/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNPULRDBDVJAO-FXCAAIILSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31O15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313656 | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28338-59-2 | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28338-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanidin 3-rutinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028338592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KERACYANIN CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR49FC491X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanidin 3-rutinoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.